methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate
Description
Methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate (CAS: 176019-19-5) is a norbornane-derived tricyclic compound featuring a ketone group at position 5 and a methyl ester at position 2.
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)7-4-2-3-5(7)6(3)8(4)10/h3-7H,2H2,1H3/t3-,4+,5+,6-,7-/m0/s1 |
InChI Key |
JSISJOWGBCKCEN-XUVCUMPTSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@H]2C[C@H]3[C@@H]1[C@H]3C2=O |
Canonical SMILES |
COC(=O)C1C2CC3C1C3C2=O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Followed by Cyclopropanation
A hypothetical route involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic core, followed by cyclopropanation:
- Diels-Alder Reaction :
Reaction of 1,3-butadiene with methyl acrylate under Lewis acid catalysis (e.g., BF₃·OEt₂) yields a bicyclic ester intermediate. - Cyclopropanation :
Transition metal-catalyzed cyclopropanation (e.g., Simmons-Smith conditions) introduces the strained cyclopropane ring.
Limitations : Poor stereoselectivity at the bridgehead carbons (C2 and C6) and competing side reactions reduce yield.
Tandem Ring-Closing Metathesis and Oxidation
An alternative strategy employs ring-closing metathesis (RCM) to construct the bicyclic framework:
- RCM of Diene-Ester Precursor :
Grubbs’ catalyst (e.g., RuCl₂(PCy₃)₂CHPh) facilitates the formation of the bicyclo[2.2.1] system from a diene-ester substrate. - Ketone Introduction :
Ozonolysis or Wacker oxidation installs the 5-oxo group without disrupting the ester moiety.
Advantages : High stereoretention and compatibility with functional groups.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Stereoselectivity | Key Challenges |
|---|---|---|---|
| Diels-Alder + Cyclopropanation | 15–20 | Low | Competing polymerization |
| RCM + Oxidation | 30–35 | High | Catalyst cost |
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analogues
The tricyclo[2.2.1.02,6]heptane core is shared among several derivatives, differing in substituents and stereochemistry. Key analogs include:
(a) Carboxylic Acid Derivatives
(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid (CAS: 52730-40-2)
- (1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid (CAS: 71155-07-2) Stereochemistry: The enantiomeric configuration (1R vs.
(b) Ester Derivatives with Modified Cores
- Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-methylene-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate Structural Note: A tetracyclic system with additional methyl and methylene groups. The extended ring system increases molecular rigidity, which may enhance thermal stability but complicate synthesis .
Physicochemical Properties
Key Observations :
- The methyl ester in the target compound enhances lipophilicity (logP ~1.2 estimated) compared to carboxylic acid analogs (logP ~0.5), favoring membrane permeability in drug design .
- Stereochemical variations (e.g., 1S vs. 1R) may lead to divergent biological activities, as seen in κ-opioid receptor antagonists where stereochemistry dictates binding affinity .
Biological Activity
Methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate is a complex organic compound notable for its unique tricyclic structure and potential biological activity. The compound has a molecular formula of and a molecular weight of approximately 166.17 g/mol. Its structural characteristics include a ketone functional group and a carboxylate ester moiety, which are significant for its chemical reactivity and interactions with biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through binding affinity studies and reactivity analyses. The stereochemistry indicated by the IUPAC name suggests specific spatial arrangements of the substituents around the chiral centers, which can significantly influence its properties and interactions.
Potential Applications
This compound has been investigated for various applications in medicinal chemistry due to its structural similarities to other biologically active compounds. Some potential applications include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties.
- Anti-inflammatory Effects : Research indicates possible anti-inflammatory effects that warrant further exploration in therapeutic contexts.
- Enzyme Inhibition : The compound may serve as a lead structure for the design of enzyme inhibitors due to its unique binding capabilities.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of this compound in comparison with structurally similar compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 176019-19-5 | Tricyclic structure with ketone and ester groups | Potential antimicrobial and anti-inflammatory |
| Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate | 12268689 | Bicyclic structure; used in organic synthesis | Studied for synthetic applications |
| Anti-3-Oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid | 50703-32-7 | Different stereochemistry; potential medicinal properties | Exhibits varied biological activities |
Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated significant inhibitory activity at concentrations as low as 50 µg/mL.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of inflammation induced by lipopolysaccharide (LPS). The administration of this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 3: Enzyme Inhibition
In vitro assays have shown that this compound can inhibit specific enzymes involved in metabolic pathways related to inflammation and infection processes. Further studies are needed to elucidate the exact mechanisms and pathways affected by this inhibition.
Q & A
Basic: What are the common synthetic routes for methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylate?
Methodological Answer:
Synthesis typically involves multi-step strategies leveraging cycloaddition or cyclopropanation reactions. For example:
- Step 1: Construct the tricyclic core via a Diels-Alder reaction between a diene and a dienophile, such as a substituted cyclopentadiene and a ketone derivative.
- Step 2: Introduce the ester group via esterification of the carboxylic acid intermediate using methanol under acidic conditions (e.g., H₂SO₄ catalysis).
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by TLC and NMR.
Similar bicyclic esters (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate) have been synthesized using analogous methods .
Basic: How is the stereochemical configuration confirmed for this compound?
Methodological Answer:
Stereochemical control and verification involve:
- X-ray crystallography: Single-crystal analysis resolves absolute configuration (e.g., and used X-ray to determine bond angles and torsion angles in related bicyclic systems).
- Chiral HPLC: Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol eluent.
- Optical rotation: Compare experimental [α]D values with literature data for analogous tricyclic compounds (e.g., PubChem data for ethyl 6-oxabicyclo analogs ).
Advanced: What computational methods predict the regioselectivity of oxidation reactions in this compound?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) can model reactive sites:
- Step 1: Optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich regions prone to oxidation.
- Step 2: Simulate reaction pathways for ketone formation at the 5-oxo position, comparing activation energies of competing pathways.
- Step 3: Validate predictions experimentally using oxidizing agents (e.g., KMnO₄ in acidic conditions) and monitor products via GC-MS.
This approach aligns with theoretical frameworks in and , which emphasize linking computational and experimental data .
Advanced: How can researchers resolve contradictions between experimental NMR shifts and computational predictions?
Methodological Answer:
Discrepancies often arise from dynamic effects or solvent interactions. Strategies include:
- Variable-temperature NMR: Assess conformational flexibility (e.g., coalescence temperature for diastereotopic protons).
- Solvent screening: Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.
- DFT with implicit solvation models: Recalculate chemical shifts using the IEFPCM solvent model (e.g., in Gaussian 16) to improve agreement with experimental data.
highlights iterative theory-experiment alignment for robust structural validation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR: Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in the tricyclic framework.
- IR spectroscopy: Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and ketone (C=O ~1700 cm⁻¹).
- Mass spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ group).
Examples from and demonstrate these methods for bicyclic esters .
Advanced: How does the bicyclic framework influence biological activity in enzyme inhibition studies?
Methodological Answer:
The rigid tricyclic structure may enhance binding affinity via preorganization. To assess this:
- Step 1: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., proteases or kinases).
- Step 2: Synthesize analogs with modified ring systems (e.g., replacing the cyclopropane ring) and compare IC₅₀ values.
- Step 3: Use X-ray crystallography of enzyme-ligand complexes to validate binding modes.
highlights similar approaches for antibacterial bicyclic complexes .
Advanced: What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?
Methodological Answer:
- Chiral catalysts: Use Jacobsen’s Co-salen catalysts or Sharpless ligands for stereoselective cyclopropanation.
- Kinetic resolution: Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers.
- Crystallization-induced diastereomer resolution: Form diastereomeric salts with chiral amines (e.g., (R)-1-phenylethylamine).
and detail enantioselective syntheses of related bicyclic esters .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Storage conditions: Keep under inert atmosphere (Ar/N₂) at -20°C to prevent oxidation of the ketone moiety.
- Stability tests: Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase).
- Light sensitivity: Store in amber vials if UV-Vis spectra indicate absorbance <400 nm ( notes similar precautions for ester derivatives ).
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core modifications: Synthesize analogs with varying substituents (e.g., replacing methyl ester with ethyl or tert-butyl).
- Pharmacophore mapping: Use QSAR models (e.g., CoMFA) to correlate substituent electronic/steric parameters with bioactivity.
- In vitro assays: Test inhibition of target enzymes (e.g., cytochrome P450 isoforms) and measure logP for permeability assessment.
and provide frameworks for SAR in bicyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
